molecular formula C10H15N3O4S B6214270 tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate CAS No. 2446844-90-0

tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate

Cat. No. B6214270
CAS RN: 2446844-90-0
M. Wt: 273.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate (TBSPC) is an organic compound that belongs to the class of sulfamoyl pyridines. It is a white crystalline solid that is soluble in water and ethanol. The synthesis of TBSPC has been studied extensively, and it has been used in a variety of scientific research applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate is not completely understood. It is believed that it binds to the active site of the target enzyme and inhibits its activity. This binding is thought to be reversible, meaning that the tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate can be removed from the enzyme and the enzyme can resume its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate are not completely understood. It has been shown to inhibit the activity of enzymes involved in a variety of biochemical processes, such as the synthesis of aryl amides and the inhibition of the enzymes xanthine oxidase, dihydrofolate reductase, acetylcholinesterase, cyclooxygenase-2, and matrix metalloproteinase-2. In addition, tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. In addition, it is water soluble and has a low toxicity. However, there are some limitations to its use in laboratory experiments. tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate has a relatively short shelf-life and can be degraded by light and heat.

Future Directions

There are several potential future directions for the use of tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate. It could be used to develop new drugs and therapeutic agents, as well as to study the effects of various enzymes and biochemical processes. Additionally, it could be used to study the effects of environmental toxins and pollutants on human health. It could also be used to study the effects of drugs on the human body and to develop new drug delivery systems. Finally, it could be used to study the effects of various dietary components on human health.

Synthesis Methods

Tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate can be synthesized through a two-step reaction process. The first step involves the reaction of tert-butyl bromide with 6-sulfamoylpyridine in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of the tert-butyl 6-sulfamoylpyridinium bromide. The second step involves the reaction of the tert-butyl 6-sulfamoylpyridinium bromide with sodium carbamate to form tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate.

Scientific Research Applications

Tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of aryl amides, as an inhibitor of the enzyme xanthine oxidase, and as an inhibitor of the enzyme dihydrofolate reductase. It has also been used as an inhibitor of the enzyme acetylcholinesterase, as an inhibitor of the enzyme cyclooxygenase-2, and as an inhibitor of the enzyme matrix metalloproteinase-2.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate involves the reaction of tert-butyl carbamate with 6-chloro-2-pyridinesulfonamide, followed by deprotection of the tert-butyl group.", "Starting Materials": [ "tert-butyl carbamate", "6-chloro-2-pyridinesulfonamide", "diisopropylamine", "ethyl acetate", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate (1.0 equiv) and 6-chloro-2-pyridinesulfonamide (1.1 equiv) in ethyl acetate.", "Step 2: Add diisopropylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add sodium bicarbonate solution to the reaction mixture to adjust the pH to 8-9.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 6: Deprotect the tert-butyl group by stirring the product with trifluoroacetic acid in dichloromethane for 2 hours.", "Step 7: Concentrate the reaction mixture under reduced pressure and purify the product by column chromatography to obtain tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate." ] }

CAS RN

2446844-90-0

Molecular Formula

C10H15N3O4S

Molecular Weight

273.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.